Reversible inhibitor of vesicular trafficking between endoplasmic reticulum and Golgi apparatus. Modifies Golgi ADP-ribosylation factor (ARF)1 GTPase activity and inhibits exocytosis (IC50 ~ 20 mM).
Exo1
CAS No.: 461681-88-9
Cat. No.: VC0004419
Molecular Formula: C15H12FNO3
Molecular Weight: 273.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 461681-88-9 |
---|---|
Molecular Formula | C15H12FNO3 |
Molecular Weight | 273.26 g/mol |
IUPAC Name | methyl 2-[(4-fluorobenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) |
Standard InChI Key | KIAPWMKFHIKQOZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Chemical Identity and Structural Properties
Exo1 is a benzoic acid derivative with a molecular formula of and a molecular weight of 273.263 g/mol . Its structure features a methyl ester group at the carboxyl terminus and a 4-fluorobenzoyl moiety linked to an aminobenzoic acid backbone (Fig. 1A) . The compound’s purity, as reported by commercial vendors, exceeds 98%, with HPLC validation confirming its stability .
Table 1: Chemical and Physical Properties of Exo1
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.263 g/mol |
CAS Number | 75541-83-2 |
MDL Number | MFCD00028104 |
Purity | ≥98% (HPLC) |
IC50 (ER-to-Golgi traffic inhibition) | ≈20 μM |
The compound’s structural analogs, such as m-Exo1 (3-(4-fluorobenzoylamino)-benzoic acid methyl ester), lack biological activity, underscoring the specificity of its functional groups .
Mechanism of Action: Disrupting Golgi-ER Dynamics
ARF1 Release Without GEF Inhibition
Exo1’s unique mechanism allows researchers to decouple ARF1 activation from downstream lipid-modifying events. While BFA stabilizes ARF-GDP complexes by blocking GEFs, Exo1 triggers ARF1 dissociation independently, enabling studies on ARF1’s role in Golgi tubulation versus Bars50-mediated fatty acid exchange .
Selectivity Across Cell Types
Exo1 exhibits broad efficacy across polarized and nonpolarized mammalian cells, including HeLa, MDCK, and CHO cells, with consistent IC50 values (~20 μM) . Its effects are reversible upon washout, facilitating time-resolved experiments on membrane traffic .
Comparative Analysis with Brefeldin A
Table 2: Exo1 vs. Brefeldin A (BFA)
This distinction positions Exo1 as a complementary tool to BFA, particularly for studying ARF1-independent processes in Golgi maintenance .
Research Applications and Experimental Findings
Elucidating Golgi-ER Retrograde Transport
Exo1 has been instrumental in mapping retrograde trafficking pathways. For instance, in MDCK cells, Exo1 treatment blocks the ER export of vesicular stomatitis virus glycoprotein (VSVG ts-GFP), as evidenced by retained endoglycosidase H sensitivity . Similar effects were observed for transferrin and MHC class I, confirming its broad applicability .
Probing Lipid Metabolism and Membrane Curvature
By sparing Bars50’s fatty acid exchange activity, Exo1 has clarified the role of lipid composition in Golgi tubulation. Studies show that Bars50-mediated lipid remodeling facilitates membrane curvature generation, independent of ARF1-driven vesicle formation .
Future Directions
Ongoing research aims to identify Exo1’s molecular target(s) using chemical proteomics. Unraveling its binding partners could reveal novel regulators of Golgi-ER dynamics and inform the design of next-generation inhibitors with enhanced potency .
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